molecular formula C12H9N5 B13426914 2,2'-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile

2,2'-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile

Cat. No.: B13426914
M. Wt: 223.23 g/mol
InChI Key: FUTUYROBRBCCGK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2,2'-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile (CAS: Not explicitly provided) features a pyrazole core substituted at the 3-position with a pyridin-2-yl group and at the 1- and 4-positions with acetonitrile moieties. Its molecular formula is C₁₂H₈N₆, with a molecular weight of 236.24 g/mol (inferred from structural analogs in ). The pyridine ring introduces aromaticity and basicity, while the electron-withdrawing cyano groups may influence reactivity and solubility.

Properties

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

2-[1-(cyanomethyl)-3-pyridin-2-ylpyrazol-4-yl]acetonitrile

InChI

InChI=1S/C12H9N5/c13-5-4-10-9-17(8-6-14)16-12(10)11-3-1-2-7-15-11/h1-3,7,9H,4,8H2

InChI Key

FUTUYROBRBCCGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2CC#N)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or dinitrile compound. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate and carried out in a solvent like ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2'-(3-(Pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile (CAS: 2098088-60-7)

Structural Differences :

  • The pyridin-2-yl group in the target compound is replaced by a pyrazin-2-yl group (a six-membered ring with two nitrogen atoms at positions 1 and 4).
  • Molecular formula: C₁₂H₈N₇ (vs. C₁₂H₈N₆ for the pyridine analog), molecular weight: 252.25 g/mol .

Implications of Substituents :

  • Solubility : Pyrazine’s higher polarity may improve aqueous solubility, whereas pyridine’s basicity could favor solubility in acidic media.
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Derivatives (Patent: EP Bulletin 2022)

Structural Differences :

  • The pyrazole core is fused with a pyrimidine ring, forming a pyrazolo[1,5-a]pyrimidine scaffold.
  • A sulfonyl group at the pyridine’s 3-position and ethyl substitution enhance steric bulk and polarity .

Functional Comparison :

  • Bioactivity : The patent compound’s pyridinyl-pyrazolopyrimidine structure is optimized for pesticidal activity, suggesting that pyridinyl-pyrazole hybrids (like the target compound) may also interact with biological targets, albeit with differing potency.
  • Reactivity : The sulfonyl group in the patent compound introduces strong electron-withdrawing effects, which are absent in the diacetonitrile-substituted target compound.

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Potential Applications
Target Compound Pyrazole (1,4-diyl) 3-(Pyridin-2-yl), 1,4-diacetonitrile C₁₂H₈N₆ 236.24 Agrochemicals, Pharmaceuticals
2,2'-(3-(Pyrazin-2-yl)-...diacetonitrile Pyrazole (1,4-diyl) 3-(Pyrazin-2-yl), 1,4-diacetonitrile C₁₂H₈N₇ 252.25 Pharmaceuticals, Material Science
Patent Pyrazolopyrimidine Derivative Pyrazolo[1,5-a]pyrimidine 5-(3-(Ethylsulfonyl)pyridin-2-yl) C₁₃H₁₂N₄O₂S 300.32 Pesticides, Crop Protection

Research Findings and Hypotheses

  • Synthetic Utility : The diacetonitrile groups in the target compound may serve as precursors for further functionalization (e.g., cyclization to form tetrazoles or triazines).

Biological Activity

2,2'-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews current research findings, synthesizing information from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a pyrazole scaffold, which is known for its broad spectrum of biological activities. The structure can be represented as follows:

C12H12N4\text{C}_{12}\text{H}_{12}\text{N}_4

This compound is characterized by the presence of a pyridine ring and a diacetonitrile moiety, which contribute to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to 2,2'-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. A study demonstrated that modifications in the pyrazole structure significantly enhance antibacterial activity, suggesting that the presence of specific functional groups is crucial for efficacy .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have been reported to exhibit comparable effects to established anti-inflammatory drugs like indomethacin. In vivo studies indicated that certain derivatives significantly reduced edema in animal models, highlighting their therapeutic potential in treating inflammatory conditions .

3. Anticancer Properties

Emerging data suggest that pyrazole-containing compounds may possess anticancer properties. A series of pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that some compounds could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized several derivatives of pyrazole linked to various aromatic systems and assessed their biological activities. The results showed that certain modifications led to enhanced activity against cancer cell lines and improved selectivity towards specific targets .

CompoundActivity Against Cancer CellsIC50 (µM)
Compound AYes15
Compound BYes10
Compound CNoN/A

Case Study 2: Anti-inflammatory Testing

In another investigation, a series of pyrazole derivatives were tested for their anti-inflammatory properties using carrageenan-induced edema models. The results indicated significant reductions in swelling compared to control groups, suggesting a robust anti-inflammatory effect .

CompoundEdema Reduction (%)Comparison Drug
Compound A75Indomethacin
Compound B60Aspirin
Control10-

The biological activity of 2,2'-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.
  • Interaction with Receptors : The compound may interact with specific receptors involved in pain and inflammation signaling pathways.
  • Induction of Apoptosis : Certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

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